3-{[1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)pyrrolidin-3-yl]methoxy}-6-methylpyridazine
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Overview
Description
3-{[1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)pyrrolidin-3-yl]methoxy}-6-methylpyridazine is a complex organic compound that belongs to the class of heterocyclic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)pyrrolidin-3-yl]methoxy}-6-methylpyridazine typically involves multi-step organic reactions. One common approach is to start with the synthesis of the pyrazole ring, followed by the formation of the pyrrolidine ring, and finally the construction of the pyridazine ring.
Pyrazole Ring Formation: The pyrazole ring can be synthesized through a [3+2] cycloaddition reaction involving N-isocyanoiminotriphenylphosphorane and terminal alkynes. This reaction offers mild conditions and broad substrate scope.
Pyrrolidine Ring Formation: The pyrrolidine ring can be synthesized through a one-pot condensation of ketones, aldehydes, and hydrazine monohydrochloride, followed by in situ oxidation employing bromine.
Pyridazine Ring Formation: The pyridazine ring can be constructed through a palladium-catalyzed coupling reaction of aryl triflates with pyrazole derivatives using tBuBrettPhos as a ligand.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimizations for yield, purity, and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-{[1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)pyrrolidin-3-yl]methoxy}-6-methylpyridazine undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole and pyridazine rings.
Reduction: Reduction reactions can be performed on the carbonyl group of the pyrazole ring.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group and the pyridazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include bromine and Selectfluor.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
3-{[1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)pyrrolidin-3-yl]methoxy}-6-methylpyridazine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antileishmanial and antimalarial activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-{[1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)pyrrolidin-3-yl]methoxy}-6-methylpyridazine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Uniqueness
3-{[1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)pyrrolidin-3-yl]methoxy}-6-methylpyridazine is unique due to its combination of three different heterocyclic rings, which imparts distinct chemical and biological properties. This structural complexity allows for versatile applications and interactions with various molecular targets.
Properties
Molecular Formula |
C16H21N5O2 |
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Molecular Weight |
315.37 g/mol |
IUPAC Name |
(2,5-dimethylpyrazol-3-yl)-[3-[(6-methylpyridazin-3-yl)oxymethyl]pyrrolidin-1-yl]methanone |
InChI |
InChI=1S/C16H21N5O2/c1-11-4-5-15(18-17-11)23-10-13-6-7-21(9-13)16(22)14-8-12(2)19-20(14)3/h4-5,8,13H,6-7,9-10H2,1-3H3 |
InChI Key |
ANSTVLMLAXBAOS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(C=C1)OCC2CCN(C2)C(=O)C3=CC(=NN3C)C |
Origin of Product |
United States |
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